1-(3-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one
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Overview
Description
1-(3-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a methylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one typically involves the reaction of 3-fluoro-2-methoxybenzaldehyde with a suitable methylating agent under controlled conditions. One common method is the Friedel-Crafts acylation, where the aldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 3-Fluoro-2-methoxybenzoic acid.
Reduction: 1-(3-Fluoro-2-methoxyphenyl)-2-methylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluoro-2-methoxyphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of a methylpropanone group.
3-Fluoro-2-methoxyphenylacetic acid: Another related compound with a different functional group.
Uniqueness
1-(3-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13FO2 |
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Molecular Weight |
196.22 g/mol |
IUPAC Name |
1-(3-fluoro-2-methoxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H13FO2/c1-7(2)10(13)8-5-4-6-9(12)11(8)14-3/h4-7H,1-3H3 |
InChI Key |
OOFMSXKZEVFIQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=CC=C1)F)OC |
Origin of Product |
United States |
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